(4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime
Overview
Description
LW106 is a novel small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme is involved in the catabolism of tryptophan, an essential amino acid, and plays a significant role in immune regulation. LW106 has shown promising results in preclinical studies, particularly in its ability to inhibit tumor growth by modulating the tumor microenvironment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LW106 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of LW106 would likely involve scaling up the laboratory synthesis process. This includes optimizing the reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing purification techniques to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
LW106 undergoes various chemical reactions, including:
Oxidation: LW106 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: LW106 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
LW106 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase 1 and its effects on tryptophan metabolism.
Biology: Investigated for its role in modulating immune responses and its potential as an immunotherapeutic agent.
Medicine: Explored for its potential in cancer therapy, particularly in combination with other treatments such as immune checkpoint inhibitors and chemotherapy.
Industry: Potential applications in the development of new therapeutic agents and as a research tool in drug discovery
Mechanism of Action
LW106 exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase 1. This enzyme is responsible for the catabolism of tryptophan into kynurenine. By inhibiting this pathway, LW106 reduces the production of kynurenine, which is known to suppress immune responses. This leads to enhanced infiltration of proliferative T effector cells into tumors and reduced recruitment of regulatory T cells, endothelial cells, and cancer-associated fibroblasts. Consequently, LW106 limits tumor growth and progression by modulating the tumor microenvironment .
Comparison with Similar Compounds
Similar Compounds
Epacadostat: Another indoleamine 2,3-dioxygenase 1 inhibitor that has been studied extensively for its antitumor effects.
Indoximod: A tryptophan mimetic that modulates the immune response by inhibiting indoleamine 2,3-dioxygenase 1.
Uniqueness of LW106
LW106 is unique in its ability to inhibit tumor growth more effectively than other indoleamine 2,3-dioxygenase 1 inhibitors, such as epacadostat, despite being less potent in vitro. This enhanced efficacy is attributed to its ability to modulate the tumor microenvironment by limiting stroma-immune crosstalk and reducing the enrichment of cancer stem cells .
Properties
Molecular Formula |
C11H11N5O2 |
---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-(1,3-dihydroisoindol-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H11N5O2/c12-10-9(14-18-15-10)11(13-17)16-5-7-3-1-2-4-8(7)6-16/h1-4,17H,5-6H2,(H2,12,15)/b13-11- |
InChI Key |
QHVIXMMITPHBSL-QBFSEMIESA-N |
SMILES |
C1C2=CC=CC=C2CN1C(=NO)C3=NON=C3N |
Isomeric SMILES |
C1C2=CC=CC=C2CN1/C(=N\O)/C3=NON=C3N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=NO)C3=NON=C3N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LW-106; LW 106; LW106 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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